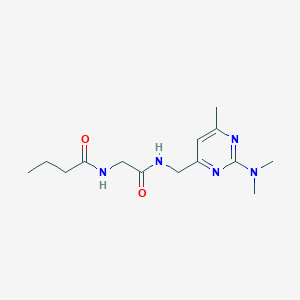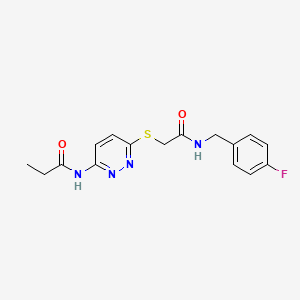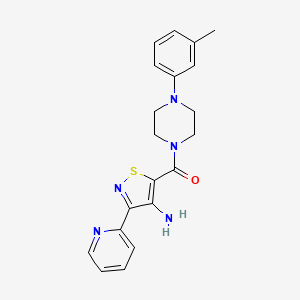![molecular formula C19H17Cl3N2S2 B2607750 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole CAS No. 318248-67-8](/img/structure/B2607750.png)
5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole” is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 429.8. Additional physical and chemical properties were not found in the available literature.Scientific Research Applications
Synthesis and Structural Studies
A series of novel N-phenylpyrazolyl aryl methanones derivatives, including those similar to the specified compound, have been synthesized and characterized. These compounds, featuring arylthio/sulfinyl/sulfonyl groups, exhibited favorable herbicidal and insecticidal activities. The crystal structure of a compound containing the arylsulfonyl moiety was reported, highlighting its potential in biological applications (Wang et al., 2015).
Catalytic Applications
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, a process relevant to the synthesis of compounds structurally related to the specified chemical. This approach yielded high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones), demonstrating the utility of related compounds in catalysis (Tayebi et al., 2011).
Biological and Pharmaceutical Research
Derivatives of the specified compound have found application in various fields including as insectoacaricides, dyes, luminophores, and ligands. Chemoselective synthesis of new regioisomeric chloropyrazoles by reacting with butane-1-thiol and phenylmethanethiol has been described, showcasing the versatility of these compounds in synthesizing materials for advanced technologies (Samultsev et al., 2012).
Molecular Structure Analysis
A study on the synthesis of a tolylthiopyrazol bearing a methyl group, similar in structure to the specified compound, utilized N-chlorosuccinimide mediated direct sulfenylation. The product's molecular and crystal structure was confirmed through spectroscopic techniques and X-ray diffraction studies, illustrating the importance of such compounds in structural chemistry (Kamani et al., 2019).
Advanced Materials Development
Research into the synthesis and structural characterization of isostructural thiazoles related to the specified compound highlighted the ability to produce materials with specific properties. Crystallization and single crystal diffraction studies provided insights into the molecular structure, demonstrating the compound's relevance in the development of advanced materials (Kariuki et al., 2021).
Future Directions
Properties
IUPAC Name |
5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S2/c1-12-6-8-13(9-7-12)25-11-17-14(19(22)24(2)23-17)10-26-18-15(20)4-3-5-16(18)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFNBHCVRAVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=C(C=CC=C3Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)






![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)
![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)
![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2607689.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)
